

# Spectroscopic Profile of Ethyl Fluoroacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl fluoroacetate*

Cat. No.: *B1581243*

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This guide provides a comprehensive overview of the spectroscopic data for **ethyl fluoroacetate**, tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **ethyl fluoroacetate**.

### <sup>1</sup>H NMR Data

The proton NMR spectrum of **ethyl fluoroacetate** exhibits three distinct signals. The presence of a fluorine atom on the adjacent carbon causes a characteristic splitting of the methylene protons of the fluoroacetyl group.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~4.84	Doublet of Triplets (dt)	2H	F-CH <sub>2</sub> -C=O	JHF ≈ 47 Hz, JHH ≈ 4 Hz
~4.28	Quartet (q)	2H	O-CH <sub>2</sub> -CH <sub>3</sub>	JHH ≈ 7.1 Hz
~1.32	Triplet (t)	3H	O-CH <sub>2</sub> -CH <sub>3</sub>	JHH ≈ 7.1 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

## <sup>13</sup>C NMR Data

The carbon NMR spectrum shows four signals corresponding to the four carbon atoms in the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant.

Chemical Shift ( $\delta$ ) ppm	Assignment	C-F Coupling ( <sup>1</sup> JCF) Hz
~166	C=O	~36 Hz ( <sup>2</sup> JCF)
~79	F-CH <sub>2</sub> -C=O	~180 Hz
~62	O-CH <sub>2</sub> -CH <sub>3</sub>	Not Applicable
~14	O-CH <sub>2</sub> -CH <sub>3</sub>	Not Applicable

Note: Carbon NMR data for **ethyl fluoroacetate** is less commonly reported with full assignments. The provided values are based on typical chemical shifts for similar structures and predicted spectra.

## Infrared (IR) Spectroscopy Data

The IR spectrum of **ethyl fluoroacetate** is characterized by strong absorption bands typical of an aliphatic ester.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2985	Medium	C-H stretch (alkane)
~1750	Strong	C=O stretch (ester carbonyl) <sup>[1]</sup>
~1280	Strong	C-O stretch (ester)
~1030	Strong	C-F stretch

## Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **ethyl fluoroacetate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
106	~5	[M] <sup>+</sup> (Molecular Ion)
78	~10	[FCH <sub>2</sub> C(OH) <sub>2</sub> ] <sup>+</sup>
61	~53	[FCH <sub>2</sub> CO] <sup>+</sup>
45	~10	[OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
33	~24	[CH <sub>2</sub> F] <sup>+</sup>
29	100	[CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **ethyl fluoroacetate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 300 MHz or higher for protons.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **ethyl fluoroacetate**, the spectrum is typically acquired using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a single drop of the sample can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer is used.
- Data Acquisition: A background spectrum of the clean KBr plates or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over a range of  $4000\text{-}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

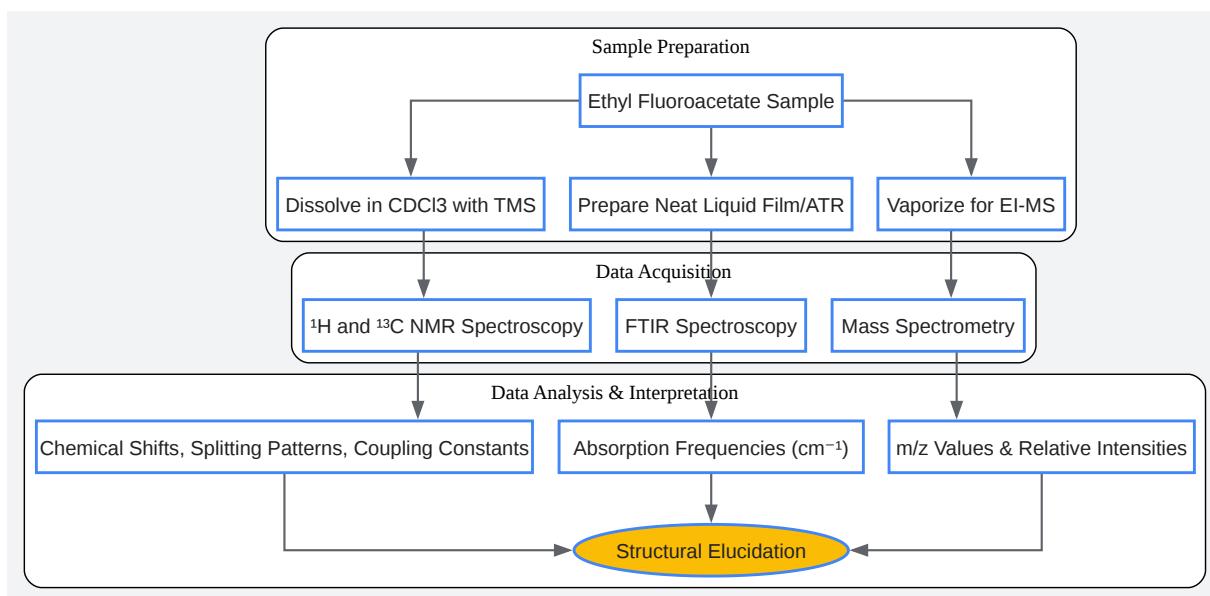
## Mass Spectrometry (MS)

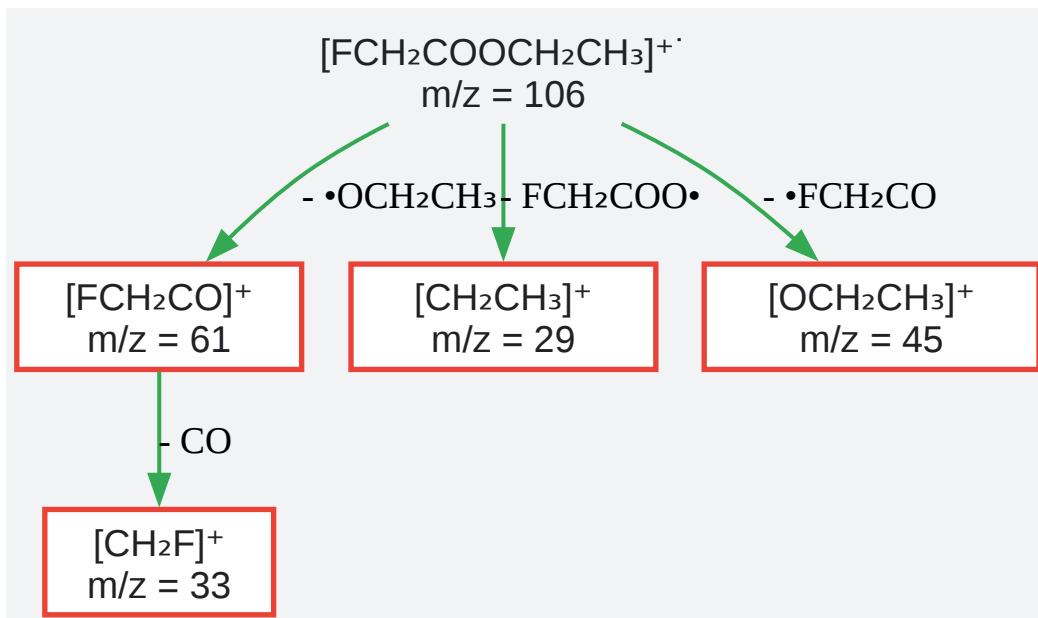
- Sample Introduction: **Ethyl fluoroacetate**, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.
- Instrumentation: An electron ionization (EI) mass spectrometer is used.

- Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a plausible mass spectrometry fragmentation pathway for **ethyl fluoroacetate**.



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## References

- 1. researchgate.net [researchgate.net]
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